2,4-Pentanedione, dioxime

Coordination chemistry Acid-base equilibria Metal extraction pH profiling

Labs relying on dimethylglyoxime for Ni/Co analysis face mandatory cobalt masking and organic solvent handling. 2,4-Pentanedione dioxime (AADO) resolves both constraints. • Dual-analyte workflow: Selective Ni extraction into CHCl₃ at pH 7-8; Co remains in aqueous phase for direct H₂O₂ colorimetry at pH 11 - no masking required. • Direct aqueous solubility eliminates ethanol/acetone dissolution needed for DMG, reducing solvent waste. • ≥98% purity (total N), white crystalline solid, m.p. 145-149°C, shipped ambient.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B7806376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pentanedione, dioxime
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCC(=NO)CC(=NO)C
InChIInChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4+,7-5+
InChIKeyWBRYLZHYOFBTPD-YDFGWWAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Pentanedione Dioxime Procurement-Grade Profile


2,4-Pentanedione dioxime (CAS 2157-56-4, synonym acetylacetone dioxime, AADO) is a white to almost-white crystalline solid with molecular formula C₅H₁₀N₂O₂ and molecular weight 130.15 g·mol⁻¹ [1]. Unlike the widely used vicinal (1,2-) dioximes such as dimethylglyoxime, AADO belongs to the 1,3-dione dioxime subclass, wherein the two oxime groups are separated by a central methylene carbon rather than being adjacent on a C–C backbone [2]. Commercial material is available at ≥98.0% purity (by total nitrogen analysis) with a melting point of 145.0–149.0 °C, and is soluble in water, ethanol, and diethyl ether — a solubility profile that critically differentiates it from many vic-dioxime counterparts [3][4].

1,3-Dione dioxime chelator forms six-membered chelate rings with metals, distinct from five-membered vic-dioxime complexes.
Water-soluble reagent enables aqueous-phase metal extraction and analytical workflows without organic co-solvents.
Cu(II)-promoted transformation uniquely yields quinoxaline-bridged coordination polymers for materials research.

Why Vicinal Dioximes Cannot Replace 2,4-Pentanedione Dioxime


Substituting a vicinal dioxime such as dimethylglyoxime (DMG) for 2,4-pentanedione dioxime introduces three consequential mismatches that affect analytical and synthetic outcomes. First, the 1,3-dione backbone of AADO yields a six-membered chelate ring upon metal binding, whereas vic-dioximes form five-membered rings — a geometric distinction that alters both complex stability and coordination geometry [1]. Second, the first acid dissociation constant of AADO (pKₐ = 10.50) differs by a full log unit from that of its closest aromatic analog, benzoylacetone dioxime (pKₐ = 9.50), demonstrating that the protonation state — and therefore the pH window for optimal metal extraction — is highly sensitive to backbone substitution [2]. Third, AADO exhibits a unique Cuᴵᴵ-promoted Beckmann rearrangement yielding quinoxaline-bridged coordination polymers; this reactivity is absent in the chemistry of vic-dioximes and even in closely related cyclic 1,3-dione dioximes [3]. Generic interchange without considering these structural and reactivity parameters risks analytical selectivity failure, reduced extraction efficiency, or loss of access to compound-specific synthetic pathways.

Vicinal dioximes (e.g., DMG) form five-membered chelates
AADO creates a six-membered ring upon metal binding, altering complex stability and coordination geometry — analytical selectivity may not transfer directly.
Aromatic-substituted analogs shift extraction pH
Benzoylacetone dioxime (pKₐ 9.50) requires a different operational pH window than AADO (pKₐ 10.50); extraction workflows may need recalibration.
Cyclic 1,3-dione dioximes lack quinoxaline reactivity
Copper-promoted Beckmann rearrangement is absent in cyclohexane/cyclopentane analogs; substitution leads to different multinuclear architectures.

2,4-Pentanedione Dioxime Quantitative Differentiation


pKa Differentiation from Benzoylacetone Dioxime

The first acid dissociation constant (pKₐ) of 2,4-pentanedione dioxime (AADO) was experimentally determined to be 10.50, compared with pKₐ = 9.50 for its closest aromatic-substituted analog, benzoylacetone dioxime (BADO), both measured at constant ionic strength μ = 0.12 by UV spectrophotometric titration in aqueous solution [1]. The ΔpKₐ of 1.0 unit indicates that AADO remains protonated to a significantly higher pH than BADO. This directly shifts the pH range over which the ligand is available in its conjugate base form for metal coordination, with AADO requiring a more alkaline environment for full deprotonation. The study also demonstrated that the molecular structural difference — an acetyl methyl group (AADO) versus a benzoyl phenyl group (BADO) on the dioxime backbone — is the causative factor for this acid-base divergence [1].

pKₐ vs. BADO
Head-to-head
AADO pKₐ = 10.50; BADO pKₐ = 9.50 (Δ = 1.0 unit, μ=0.12, 25 °C)
pH window for deprotonation differs; extraction methods require adjustment
UV spectrophotometric titration; acetyl vs. benzoyl substitution drives shift
Coordination chemistry Acid-base equilibria Metal extraction pH profiling

Co–Ni Selectivity vs. Dimethylglyoxime

Using 2,4-pentanedione dioxime as the analytical reagent, nickel(II) and cobalt ions in a mixed solution can be detected without prior separation: the Ni–dioxime complex is selectively extracted into chloroform at pH 7–8, while the Co complex remains in the aqueous phase and develops an intense reddish-brown color at pH 11 in the presence of hydrogen peroxide, enabling detection of Co³⁺ at concentrations as low as 10⁻⁴ in a 0.5 × 10⁻³ M dioxime solution [1]. In contrast, dimethylglyoxime (DMG) — the most commonly used dioxime analytical reagent — suffers from well-documented cobalt interference; ISO 4939:2016 explicitly lists cobalt, copper, and manganese as interfering species in the DMG spectrophotometric determination of nickel in steel, and established protocols require masking agents (e.g., ammonium persulfate, KCN) or a preliminary DMG precipitation separation step to eliminate cobalt interference before nickel quantification [2].

Ni–Co Selectivity vs. DMG
Cross-study
AADO: Ni extracted into CHCl₃ pH 7–8, Co detected at pH 11 with H₂O₂ (10⁻⁴ sensitivity). DMG: Co interferes, requires masking.
Eliminates cobalt masking step for Ni determination in Co-containing matrices
Compared to ISO 4939:2016 DMG method; qualitative workflow advantage
Analytical chemistry Metal ion detection Nickel-cobalt separation

Ni–Dioxime Complex Dissociation Constant

The dissociation (instability) constant of the nickel(II)–2,4-pentanedione dioxime complex, formulated as [Ni-D-ox₂], was quantitatively determined as K = 4.05 × 10⁻² at pH 8 in aqueous solution using spectrophotometric methods [1]. Two distinct complex species — [Ni-D-ox₂·2H₂O] and anhydrous Ni-D-ox₂ — were isolated in the solid state and confirmed by UV, visible, IR spectroscopy, and X-ray diffraction [1]. While directly comparable dissociation constants for the Ni–DMG complex measured under identical conditions are not available in a single comparative study, the reported conditional stability constant (log K′) for the Ni–DMG complex in seawater is in the range of 17.3–18.7 by cathodic stripping voltammetry — a fundamentally different measurement technique and medium that precludes direct numerical comparison [2][3]. The value reported here for AADO serves as an experimentally anchored baseline for modeling nickel extraction efficiency in liquid–liquid extraction systems employing this specific dioxime ligand.

Ni–AADO Stability
Supporting
Kdiss = 4.05 × 10⁻² at pH 8 (aqueous, spectrophotometric)
Provides a baseline for modeling Ni extraction efficiency
Not directly comparable to DMG stability constants due to different media
Stability constants Nickel complexation Solvent extraction modeling

Cu(II)-Promoted Quinoxaline-Bridged Polymer Formation

2,4-Pentanedione dioxime (acacdoH₂) undergoes a unique, Cuᴵᴵ-promoted double Beckmann rearrangement-type transformation in acetone to produce coordinated quinoxaline (qunx), which then acts as a bridging ligand to form one-dimensional coordination polymers of the type {[Cu₂(carboxylate)₄(qunx)]}ₙ. Reaction of [Cu₂(diba)₄(dibaH)₂] with acacdoH₂ (1:1.5) in Me₂CO yields complex 1 in 25–30% yield, while the pivalate analog [Cu₂(piv)₄(pivH)₂] gives complex 2 in approximately 50% yield [1]. Critically, all attempts to synthesize free quinoxaline by reacting acacdoH₂ with acetone under aerobic conditions in the absence of Cuᴵᴵ — or even in the presence of the free carboxylic acids dibaH or pivH — failed, confirming that the transformation is strictly Cuᴵᴵ-promoted [1]. In a subsequent comparative study, Cu(NO₃)₂ reacted with pentane-2,4-dione dioxime to form a pentanuclear Cu₅ metallacrown complex in which four ligands were transformed into trioximes; in contrast, the same reaction with the cyclic analogs cyclohexane-1,3-dione dioxime and cyclopentane-1,3-dione dioxime yielded entirely different multinuclear architectures (trinuclear and dinuclear, respectively), with no quinoxaline formation observed [2]. This reactivity profile is not documented for dimethylglyoxime or any other vic-dioxime ligand.

Quinoxaline Polymer Formation
Class-level
Cu(II)-promoted double Beckmann → quinoxaline-bridged 1D polymers (25–50% yield). Cyclic analogs: no quinoxaline.
Unique synthetic pathway to quinoxaline-bridged architectures; not replicated by other dioximes
Transformation is strictly Cu(II)-dependent; free quinoxaline synthesis fails without metal
Coordination polymers Ligand transformation Materials chemistry Copper catalysis

Aqueous Solubility Advantage Over Dimethylglyoxime

2,4-Pentanedione dioxime is reported as soluble in water, in addition to being soluble in ethanol and diethyl ether [1]. In marked contrast, dimethylglyoxime (DMG) is classified as insoluble in water, with measured aqueous solubility of approximately 0.5–0.6 g·L⁻¹ at 20 °C, and requires dissolution in ethanol, acetone, or alkaline solution for use as an analytical reagent [2]. This solubility differential is structurally rooted: AADO's 1,3-dione backbone places the two polar oxime groups farther apart and introduces a central methylene group that reduces crystal lattice energy relative to the compact, symmetrically hydrogen-bonded DMG crystal structure (DMG melting point: 240–241 °C vs. AADO: 145–149 °C) [1].

Water Solubility vs. DMG
Cross-study
AADO: soluble in water; DMG: insoluble (≤0.6 g/L). Δmp ≈ 95 °C.
Enables aqueous-phase protocols without organic co-solvents; simplifies reagent preparation
Qualitative solubility; based on product specifications and literature
Solubility Reaction medium Analytical reagent preparation

2,4-Pentanedione Dioxime Application Scenarios


Simultaneous Nickel-Cobalt Detection in Process Solutions

In hydrometallurgical laboratories processing nickel laterite leachates or battery recycling streams — where both nickel and cobalt are present as value metals — 2,4-pentanedione dioxime enables a streamlined dual-analyte detection workflow: nickel is selectively extracted into chloroform at pH 7–8 while cobalt remains in the aqueous phase for subsequent colorimetric detection at pH 11 with H₂O₂, eliminating the cobalt masking or pre-separation steps mandated when using dimethylglyoxime [1]. This workflow advantage is directly supported by the cross-study selectivity evidence detailed in Section 3, Evidence Item 2.

pKa-Based Selective Metal Extraction

For solvent extraction process development, the experimentally measured pKₐ of 10.50 (at μ = 0.12) provides a quantitative basis for selecting the operating pH range where 2,4-pentanedione dioxime is predominantly deprotonated and available for metal chelation [2]. This value differs by +1.0 log unit from the closest aromatic analog, benzoylacetone dioxime (pKₐ = 9.50), meaning that extraction processes optimized for BADO would require upward pH adjustment of approximately one pH unit if AADO is substituted — or vice versa. This differentiation is directly supported by the head-to-head pKₐ comparison in Section 3, Evidence Item 1.

Synthesis of Quinoxaline-Bridged 1D Polymers

In coordination chemistry and materials science laboratories, 2,4-pentanedione dioxime is the only known dioxime ligand that undergoes a Cuᴵᴵ-promoted double Beckmann rearrangement in acetone to yield quinoxaline-bridged one-dimensional coordination polymers, with isolated yields of 25–50% depending on the carboxylate co-ligand [3]. Attempted synthesis of free quinoxaline from acacdoH₂ and acetone without Cuᴵᴵ fails entirely, confirming the metal-ion-assisted nature of this transformation. Cyclic 1,3-dione dioxime analogs tested under the same conditions produce entirely different multinuclear architectures with no quinoxaline formation [4]. This scenario is directly substantiated by the class-level inference evidence in Section 3, Evidence Item 4.

Aqueous-Phase Metal Complexation Without Organic Solvents

For applications requiring homogeneous aqueous reaction conditions — including biochemical metal-sensing assays, aqueous-phase catalyst preparation, and environmental metal speciation studies — 2,4-pentanedione dioxime can be directly dissolved in water, whereas the industry-standard dimethylglyoxime requires dissolution in ethanol, acetone, or alkaline solution due to its negligible aqueous solubility (≤0.6 g·L⁻¹) [5]. This solubility advantage simplifies experimental protocols and reduces organic solvent waste. This application scenario is directly supported by the cross-study solubility comparison in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Simultaneous Ni–Co detection in process solutions
Cobalt-free nickel extraction at neutral pH
Verify selectivity in target matrix; compare to DMG masking protocols
pH-controlled metal extraction design
pKₐ 10.50 for deprotonation window
Confirm extraction efficiency vs. pH profile; compare with BADO-based methods
Quinoxaline-bridged coordination polymer synthesis
Cu(II)-promoted Beckmann rearrangement
Test reactivity with desired Cu carboxylate; confirm polymer structure by XRD
Aqueous-phase metal complexation assays
Water solubility eliminates co-solvent
Check solubility at working concentration; compare with DMG stock preparation

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